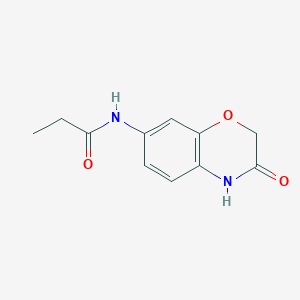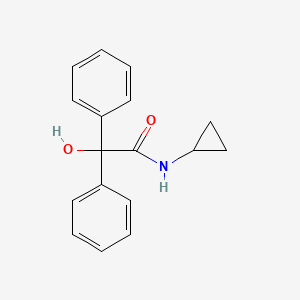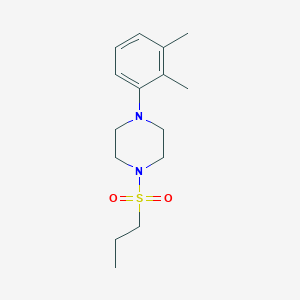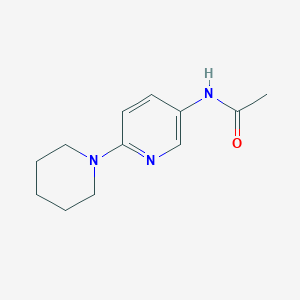
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide, also known as BOA, is a natural compound found in many plant species. BOA is a benzoxazinoid, which is a class of secondary metabolites that have been shown to have various biological activities. BOA has been studied extensively in the scientific community due to its potential use as a natural herbicide, insecticide, and as a tool to study plant-microbe interactions.
Mechanism of Action
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide acts as a potent inhibitor of tryptophan biosynthesis in plants and microbes. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the organism. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has also been shown to affect the expression of various genes involved in plant defense responses and stress tolerance.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has been shown to have various biochemical and physiological effects on plants and microbes. It has been shown to affect the growth and development of various plant species, including maize, wheat, and Arabidopsis. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has also been shown to affect the colonization of plant-associated microbes, including rhizobia and mycorrhizal fungi.
Advantages and Limitations for Lab Experiments
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized or extracted from plant material. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide also has a well-defined mechanism of action, which makes it an ideal tool for studying plant-microbe interactions. However, one limitation is that N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide can be toxic to certain plant species and microbes, which can affect the results of experiments.
Future Directions
There are several future directions for N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide research. One direction is to study its potential use as a natural herbicide and insecticide in agriculture. Another direction is to study its potential use as a tool to study plant-microbe interactions in natural ecosystems. Additionally, further research is needed to understand the biochemical and physiological effects of N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide on various plant species and microbes.
Synthesis Methods
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide can be synthesized through various methods, including chemical synthesis and extraction from plant material. Chemical synthesis involves the reaction of 2-amino-4H-1,4-benzoxazin-3(4H)-one with propanoyl chloride, while extraction from plant material involves the isolation of N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide from maize, wheat, and other plant species.
Scientific Research Applications
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has been extensively studied for its potential use as a natural herbicide and insecticide. It has been shown to inhibit the growth of various plant species and pests, including weeds, fungi, and insects. N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has also been studied for its potential use as a tool to study plant-microbe interactions, as it has been shown to affect the growth and colonization of various plant-associated microbes.
properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-10(14)12-7-3-4-8-9(5-7)16-6-11(15)13-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZVXQJTNRROFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)

![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)



![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)